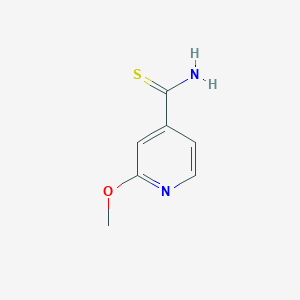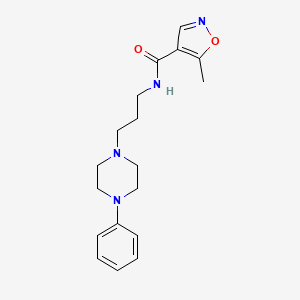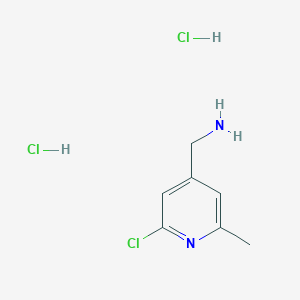![molecular formula C19H12BrN3O3 B2589290 (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-33-3](/img/structure/B2589290.png)
(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Knoevenagel condensation, followed by the introduction of the imine group through a reaction with a primary amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, with the imine and cyano groups contributing to the overall polarity of the molecule. The presence of these polar groups could also lead to the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The imine group in this compound could undergo hydrolysis to form a carbonyl group and release the 4-cyanophenyl group as an amine . The cyano group could also undergo various reactions, such as reduction to form an amine, or nucleophilic addition to form a variety of other functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar imine and cyano groups could increase its solubility in polar solvents. The compound’s reactivity would be largely determined by these functional groups, with the electrophilic carbon in the imine and cyano groups being potential sites of nucleophilic attack .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This is particularly important in the context of rising antibiotic resistance .
Fluorescent Probes
Due to its unique chemical structure, this compound can be used as a fluorescent probe in biological imaging. It emits fluorescence under specific conditions, which can be utilized to track cellular processes in real-time. This application is valuable in both basic research and clinical diagnostics .
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it has been found to inhibit enzymes related to inflammation and metabolic disorders. This makes it a potential candidate for drug development targeting these enzymes .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited to develop new materials with specific functionalities, such as improved conductivity or enhanced mechanical strength.
These applications highlight the versatility and potential of (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide in various fields of scientific research.
[Research on anticancer properties] [Studies on antimicrobial activity] [Fluorescent probe applications] [Enzyme inhibition studies] : [Neuroprotective research] : [Photodynamic therapy potential] : [Anti-inflammatory studies] : [Material science applications]
Safety and Hazards
Propiedades
IUPAC Name |
N-acetyl-6-bromo-2-(4-cyanophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O3/c1-11(24)22-18(25)16-9-13-8-14(20)4-7-17(13)26-19(16)23-15-5-2-12(10-21)3-6-15/h2-9H,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWJYRKBKJKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)

![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)

